molecular formula C10H11NO3 B185120 Ethyl 2-oxo-3-(pyridin-4-yl)propanoate CAS No. 103204-67-7

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Cat. No.: B185120
CAS No.: 103204-67-7
M. Wt: 193.2 g/mol
InChI Key: HQQNCGGAZBRDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s pyridine ring allows it to bind to active sites of enzymes, affecting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure but different functional groups.

    Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a sulfur atom in place of the oxygen atom.

Uniqueness

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its pyridine ring enhances its ability to interact with biological targets, making it valuable in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-oxo-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQNCGGAZBRDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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